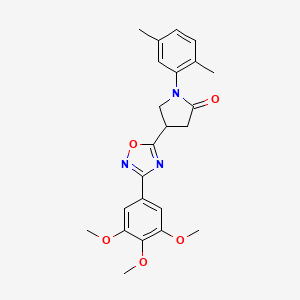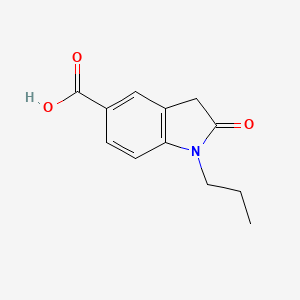
2-Oxo-1-propyl-5-indolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Oxo-1-propyl-5-indolinecarboxylic acid” is represented by the InChI code 1S/C12H13NO3/c1-2-7-8-5-3-4-6-9(8)13-10(7)11(14)12(15)16/h3-6,13H,2H2,1H3,(H,15,16). The molecular weight of this compound is 219.24.
Physical And Chemical Properties Analysis
The physical form of “2-Oxo-1-propyl-5-indolinecarboxylic acid” is solid . It is stored at room temperature .
Scientific Research Applications
Synthesis and Characterization
The synthesis of indole-2-carboxylic acid derivatives, including 3-[N, N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids, from 1-Propyl-1H-indole-2-carboxylic acid has been explored due to their therapeutic applications. These compounds are synthesized through a process involving oxalyl chloride and secondary amines, and are characterized using various spectroscopic techniques. Their antibacterial and antifungal activities have been screened, showing significant antibacterial and moderate antifungal properties (Raju et al., 2015).
Biological Activity
Research has demonstrated that derivatives of indole-2-carboxylic acid exhibit biological activities, such as antibacterial and antifungal properties, which are comparable to standard drugs like Ampicillin and Nystatin. This suggests potential for these compounds in therapeutic applications, particularly in combating bacterial and fungal infections (Raju et al., 2015).
Innovative Synthesis Methods
A novel one-pot cyclization method for synthesizing N-acyl indolines from 2-aminophenethyl alcohols with carboxylic acids has been developed. This method provides an efficient, scalable, and cost-effective approach to producing biologically important indolines, which are further oxidizable to indoles and oxindoles (Wang et al., 2007).
Safety And Hazards
The safety information available indicates that “2-Oxo-1-propyl-5-indolinecarboxylic acid” may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-oxo-1-propyl-3H-indole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-5-13-10-4-3-8(12(15)16)6-9(10)7-11(13)14/h3-4,6H,2,5,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZCFPNUGNZSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CC2=C1C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1-propyl-5-indolinecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

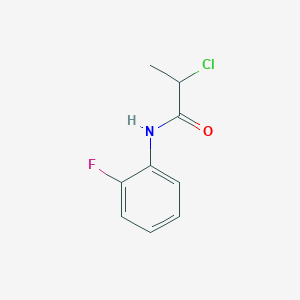
![4-(6-chlorobenzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide](/img/structure/B2852298.png)
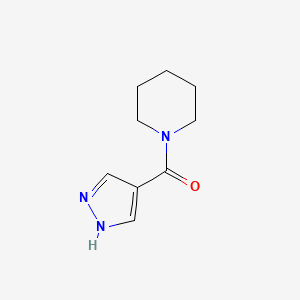
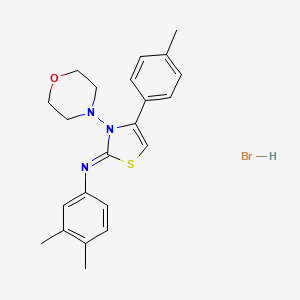
![ethyl 4-phenyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2852301.png)
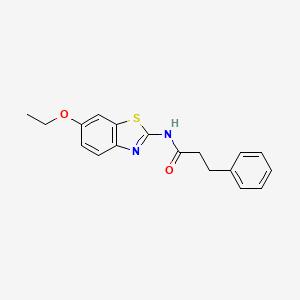
![3-Methoxy-N-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2852304.png)
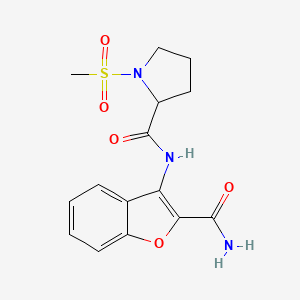
![3-Propan-2-yl-5-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2852308.png)
![3-[(1R,3S)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid](/img/structure/B2852309.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]but-2-enamide](/img/structure/B2852311.png)
![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2852313.png)

